N4,N4-Dimethylpyrimidine-4,6-diamine
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Overview
Description
N4,N4-Dimethylpyrimidine-4,6-diamine is a heterocyclic organic compound with the molecular formula C6H10N4. It is characterized by the presence of a pyrimidine ring substituted with two methyl groups at the N4 position and two amino groups at the 4 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4-Dimethylpyrimidine-4,6-diamine typically involves the reaction of pyrimidine derivatives with methylating agents under controlled conditions. One common method is the methylation of pyrimidine-4,6-diamine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N4,N4-Dimethylpyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-substituted pyrimidine derivatives .
Scientific Research Applications
N4,N4-Dimethylpyrimidine-4,6-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of N4,N4-Dimethylpyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N4,N6-Dimethylpyrimidine-4,6-diamine: Similar structure but with different substitution patterns.
4,6-Dimethylpyrimidine: Lacks the amino groups present in N4,N4-Dimethylpyrimidine-4,6-diamine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
N4,N4-Dimethylpyrimidine-4,6-diamine is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, synthesis, and potential therapeutic applications.
This compound has the following chemical properties:
Property | Details |
---|---|
Chemical Formula | C6H10N4 |
Molecular Weight | 138.1704 g/mol |
CAS Number | 36314-80-4 |
Solubility | Varies with solvent |
Purity | >95% |
This compound is characterized by its pyrimidine core, which contributes to its diverse biological activities .
Biological Activity
This compound exhibits a range of biological activities, including:
- Antiviral Properties : Studies have indicated that pyrimidine derivatives can inhibit viral replication, making them potential candidates for antiviral drug development .
- Antitumor Activity : Research has shown that compounds with similar structures can act as inhibitors of cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Antibacterial Effects : The compound has demonstrated activity against certain bacterial strains, suggesting its potential use in treating bacterial infections .
- Enzyme Inhibition : this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but likely involve:
- Interaction with Enzymes : The compound may bind to active sites on enzymes, inhibiting their function and altering metabolic pathways.
- Receptor Modulation : It may interact with specific receptors involved in signaling pathways critical for cell growth and survival.
Quantitative data from binding assays and cellular assays are essential to further elucidate these mechanisms.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Condensation Reactions : Combining appropriate pyrimidine precursors under controlled conditions.
- Purification Techniques : Chromatography is commonly employed to achieve high purity levels necessary for biological testing.
Case Studies and Research Findings
Several studies have highlighted the biological significance of pyrimidine derivatives:
- Antitumor Activity Study : A study demonstrated that a related compound exhibited significant cytotoxic effects against human cancer cell lines through apoptosis induction .
- Antiviral Research : Another investigation focused on the antiviral properties of pyrimidines, showing promising results against viral pathogens by inhibiting replication processes .
- Enzyme Inhibition Analysis : Research indicated that certain derivatives could effectively inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells .
Properties
IUPAC Name |
4-N,4-N-dimethylpyrimidine-4,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-10(2)6-3-5(7)8-4-9-6/h3-4H,1-2H3,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEUTEMXFHEUJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36314-80-4 |
Source
|
Record name | 4-N,4-N-dimethylpyrimidine-4,6-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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